molecular formula C14H20N4O4S2 B4279931 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4279931
M. Wt: 372.5 g/mol
InChI Key: KUUWOOSTTDYCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as NSC 39837, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and its mechanism of action has been elucidated to a significant extent.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 acts as a selective inhibitor of the protein kinase C (PKC) isoforms α and β. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 binds to the ATP-binding site of PKC and prevents its activation by blocking the phosphorylation of its substrates.
Biochemical and physiological effects:
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to induce apoptosis in cancer cells by inhibiting the activation of PKC and its downstream signaling pathways. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has also been shown to reduce the proliferation of cancer cells by inhibiting the expression of cyclin D1, a key regulator of cell cycle progression. In diabetes, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporters in skeletal muscle and adipose tissue. In inflammation, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has some limitations, including its relatively short half-life and the need for high concentrations to achieve its therapeutic effects.

Future Directions

There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to investigate the potential therapeutic applications of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide 39837 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-ethyl-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S2/c1-3-18-11(2)14(10-16-18)24(21,22)17-9-8-12-4-6-13(7-5-12)23(15,19)20/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUWOOSTTDYCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

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